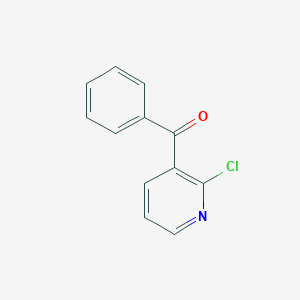

3-Benzoyl-2-chloropyridine

Description

Significance as a Privileged Scaffold in Heterocyclic Synthesis

In medicinal chemistry and synthetic organic chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets through modifications of its structure. 3-Benzoyl-2-chloropyridine has emerged as such a scaffold due to its utility in the synthesis of diverse fused heterocyclic systems, many of which are associated with significant biological activities.

The primary value of this compound as a privileged scaffold lies in its capacity to undergo intramolecular cyclization reactions to form tricyclic compounds. Researchers have successfully utilized this molecule as a precursor for various azafluorenones. core.ac.ukrsc.org Azafluorenones are a class of compounds investigated for a range of biological properties, including antifungal, antimicrobial, antimalarial, and cytotoxic activities. rsc.org The ability to use this compound to build this core structure, which can then be further functionalized, underscores its importance. Its application has also been extended to the synthesis of other complex heterocycles like indenoquinolinones. researchgate.net

Overview of Research Trajectories and Synthetic Utility

Research involving this compound has evolved from foundational synthesis to intricate applications in tandem reactions and the construction of complex polycyclic molecules. The synthetic utility of this compound is broad, primarily revolving around transformations involving the reactive chloro group and palladium-catalyzed C-H bond functionalization.

Initial research established reliable methods for the synthesis of this compound itself. Common approaches are summarized in the table below.

| Synthesis Method | Reactants | Key Reagents | Reference |

| Grignard Reaction | 2-Chloro-3-cyanopyridine (B134404), Bromobenzene (B47551) | Magnesium (Mg) | prepchem.com |

| Friedel-Crafts Acylation | 2-Chloronicotinoyl chloride, Benzene | Aluminum chloride (AlCl₃) | prepchem.com |

| Nitrile-Organolithium Reaction | 2-Chloro-3-pyridyllithium, Aromatic nitrile | n-Butyllithium | google.com |

The primary research trajectory has focused on leveraging this compound as a key building block for fused ring systems. A significant area of investigation has been its use in palladium-catalyzed intramolecular direct arylation to produce azafluorenones. core.ac.ukrsc.org This transformation typically involves a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand like Cy₃P, and a base in a high-boiling solvent. core.ac.ukrsc.org

Further studies have explored tandem processes that combine this cyclization with other reactions, most notably the Suzuki cross-coupling reaction. core.ac.ukrsc.org By reacting halogenated derivatives of this compound with various arylboronic acids, chemists can introduce substituents onto the aromatic rings before inducing the intramolecular C-H arylation to form the final, functionalized azafluorenone structure. core.ac.ukrsc.org These tandem reactions, however, can present challenges in regioselectivity and may lead to competitive side-reactions, such as double Suzuki couplings, where both halogen atoms are substituted without the desired cyclization. core.ac.ukrsc.org

Another synthetic strategy involves the deprotometallation of the pyridine (B92270) ring using a strong base like lithium tetramethylpiperidide (LiTMP), followed by quenching with an electrophile. researchgate.netrsc.org This method allows for the introduction of new functional groups onto the pyridine core. For instance, reaction with dimethyl disulfide after deprotometallation yields a methylthio-substituted product. researchgate.net The chloro group at the 2-position is also susceptible to nucleophilic substitution, as demonstrated by its reaction with cysteamine (B1669678) to form 2-pyridine-thiol derivatives. google.com

The versatility of this compound in key synthetic transformations is highlighted in the following table.

| Starting Material | Reagents/Catalyst | Product Type | Reference |

| This compound | Pd(OAc)₂, Cy₃P, K₂CO₃ | 4-Azafluorenone | rsc.org |

| 3-(3-Bromobenzoyl)-2-chloropyridine | Phenylboronic acid, Pd(OAc)₂ | Phenyl-substituted 4-Azafluorenone | core.ac.uk |

| This compound | LiTMP, Dimethyl disulfide | 3-Benzoyl-2-chloro-4-(methylthio)pyridine | researchgate.net |

| This compound | Cysteamine, KOH | 2-Pyridine-thiol derivative | google.com |

| This compound | HBr | 3-Benzoyl-2-bromopyridine | google.com |

This body of research illustrates that this compound is not merely a static molecule but a dynamic tool in the hands of organic chemists, enabling the efficient construction of diverse and potentially bioactive heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGMDXUAOTRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356455 | |

| Record name | 3-Benzoyl-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80099-81-6 | |

| Record name | 3-Benzoyl-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Benzoyl 2 Chloropyridine and Analogues

Strategies for Carbon-Carbon Bond Formation at the Pyrindine Ring

The creation of the carbon-carbon bond at the pyridine (B92270) ring is a critical step in the synthesis of 3-benzoyl-2-chloropyridine. This can be accomplished through various methods, including organometallic approaches, acylation methods, and directed metalation strategies.

Organometallic Approaches (e.g., Grignard Reagents)

One effective method for the synthesis of this compound involves the use of organometallic reagents, particularly Grignard reagents. This approach takes advantage of the reactivity of 2-chloropyridine (B119429) derivatives with these reagents. rsc.org

A common procedure involves the reaction of 2-chloro-3-cyanopyridine (B134404) with phenylmagnesium bromide. prepchem.com The Grignard reagent, prepared from bromobenzene (B47551) and magnesium in anhydrous ether, is added to a solution of 2-chloro-3-cyanopyridine. The reaction mixture is then refluxed for an extended period. Following an acidic workup and subsequent basification, the desired product, this compound, can be isolated and purified. prepchem.com

Below is a table summarizing the reaction conditions for this Grignard-based synthesis:

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2-Chloro-3-cyanopyridine, Bromobenzene | Magnesium, 10% aq. HCl, 40% NaOH | Anhydrous Ether | Reflux (1.5h for Grignard, 24h for reaction) | 0.8 g (from 0.02 mol scale) |

Acylation Methods (e.g., utilizing Cyanopyridines and Lewis Acid Catalysts)

Acylation methods provide another powerful route to this compound. These reactions often involve the use of cyanopyridines as starting materials and are frequently catalyzed by Lewis acids. prepchem.comrsc.org

A prominent example is the reaction between 2-chloro-3-cyanopyridine and a Grignard reagent, which can be considered a form of acylation. prepchem.com In this case, the nitrile group of the cyanopyridine is attacked by the phenyl group from the Grignard reagent, leading to the formation of a ketone after hydrolysis.

Furthermore, Friedel-Crafts acylation-type reactions, though typically challenging with pyridine itself, can be successfully applied to 2-chloropyridines. rsc.org The presence of the chlorine atom modifies the electronic properties of the pyridine ring, making it more amenable to acylation. Lewis acids like aluminum chloride (AlCl₃) are commonly employed to activate the acylating agent. rsc.orgsaskoer.ca

The general mechanism for Lewis acid-catalyzed acylation involves the activation of an acyl halide by the Lewis acid, forming a highly electrophilic acylium ion. saskoer.ca This ion is then attacked by the aromatic ring, in this case, the 2-chloropyridine, to form the desired ketone.

The following table outlines a representative acylation reaction:

| Substrate | Acylating Agent | Catalyst | Solvent | Key Feature |

| 2-Chloropyridine | Benzoyl Chloride | AlCl₃ | Dichloromethane | Friedel-Crafts type reaction on a modified pyridine ring |

| 2-Chloro-3-cyanopyridine | Phenylmagnesium Bromide | - | Anhydrous Ether | Grignard reaction with a nitrile group leading to a ketone |

The choice of the specific acylation method and catalyst is crucial and depends on the substrate and desired outcome. Research has shown that various Lewis acids, including Cu(OTf)₂, can be highly efficient for acylation reactions under mild conditions. organic-chemistry.org

Directed Metalation Strategies and Electrophilic Trapping

Directed metalation, particularly lithiation, offers a precise method for functionalizing the pyridine ring at a specific position, which can then be "trapped" with an electrophile to form the desired carbon-carbon bond. rsc.orgclockss.org For the synthesis of this compound, the chlorine atom on the pyridine ring acts as a directing metalating group (DMG). acs.org

The process typically involves treating 2-chloropyridine with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. clockss.orgacs.org The chlorine atom directs the deprotonation to the adjacent C-3 position, forming a 2-chloro-3-lithiopyridine intermediate. This organolithium species is then quenched with an appropriate electrophile, such as benzoyl chloride, to yield this compound. ucla.edu

It is important to control the reaction conditions, as the use of certain bases like BuLi can sometimes lead to addition to the C=N bond of the pyridine ring or even lithiation at the C-6 position under specific conditions. acs.orgfigshare.com The use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures helps to favor the desired ortho-lithiation. clockss.org

Here is a summary of the directed metalation approach:

| Substrate | Lithiation Reagent | Electrophile | Solvent | Key Feature |

| 2-Chloropyridine | LDA or n-BuLi | Benzoyl Chloride | THF or Ether | Chlorine atom directs lithiation to the C-3 position |

| 2-Chloropyridine | LTMP | DCl/D₂O | Ether or THF | Use of a hindered base to avoid C=N bond addition |

This strategy has been successfully employed for the synthesis of various 2-substituted 3-carbonylated pyridines, demonstrating the versatility of the directing effect of the halogen atom. rsc.org

Functional Group Interconversions Leading to the this compound Core

In some synthetic routes, the benzoyl group is introduced through the modification of an existing functional group on the pyridine ring. A key transformation in this regard is the oxidation of a precursor alcohol.

Oxidative Transformations of Precursor Alcohols

An alternative pathway to this compound involves the oxidation of the corresponding secondary alcohol, (2-chloropyridin-3-yl)(phenyl)methanol. beilstein-journals.org This precursor alcohol can be synthesized, for example, by the reduction of this compound itself using a reducing agent like lithium aluminum hydride, although for the purpose of synthesis, it would be prepared from different starting materials. prepchem.com A more direct route to the alcohol involves the reaction of 2-chloropyridine-3-carbaldehyde with a phenyl Grignard reagent.

Once the precursor alcohol, (2-chloropyridin-3-yl)(phenyl)methanol, is obtained, it can be oxidized to the target ketone, this compound. Various oxidizing agents can be employed for this transformation. For instance, base metal-catalyzed aerobic oxidation using a copper or iron catalyst with molecular oxygen as the oxidant has been reported for the conversion of (aryl)(heteroaryl)methanes to the corresponding ketones. beilstein-journals.org

The following table summarizes the oxidative transformation:

| Precursor Compound | Oxidizing Agent/System | Product | Key Transformation |

| (2-chloropyridin-3-yl)(phenyl)methanol | CuI or FeCl₂·4H₂O / O₂ | This compound | Oxidation of a secondary alcohol to a ketone |

This method highlights the importance of functional group interconversions in synthetic organic chemistry, providing an alternative route to the target molecule when direct C-C bond formation might be less efficient or desirable.

Exploration of Chemical Reactivity and Transformation Pathways of 3 Benzoyl 2 Chloropyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The presence of a chlorine atom at the 2-position of the pyridine ring makes 3-Benzoyl-2-chloropyridine a substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the benzoyl group at the 3-position enhances the electrophilicity of the C-2 carbon, facilitating attack by nucleophiles.

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr) at C-2

The SNAr mechanism in pyridine systems is analogous to that in other activated aryl halides. libretexts.org It typically proceeds through a two-step addition-elimination pathway. libretexts.orgyoutube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, the C-2 carbon bonded to chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. vaia.com The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com The negative charge in this intermediate is delocalized, with the nitrogen atom of the pyridine ring playing a crucial role in its stabilization, particularly for substitution at the 2- and 4-positions. libretexts.orgvaia.com In the subsequent elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. 2- and 4-halopyridines are significantly more reactive than their 3-halo counterparts. libretexts.orgresearchgate.net This is because the electron-withdrawing pyridine nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho (C-2) or para (C-4) positions. libretexts.orgvaia.com For 3-halopyridines, this stabilization is less effective, leading to much slower reaction rates. researchgate.net The benzoyl group at the C-3 position of this compound further activates the C-2 position towards nucleophilic attack through its electron-withdrawing inductive and resonance effects.

In some cases, particularly with strong bases, an alternative elimination-addition mechanism involving a pyridyne intermediate can occur. bath.ac.ukmasterorganicchemistry.com However, for most common nucleophilic substitutions on 2-chloropyridines, the SNAr pathway is the predominant mechanism.

Displacement of the Chloro Group by Heteroatom Nucleophiles (e.g., Nitrogen, Sulfur)

The chloro group at the C-2 position of this compound can be displaced by a variety of heteroatom nucleophiles, most notably those containing nitrogen and sulfur.

Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles, such as amines and ammonia (B1221849) derivatives, are common for synthesizing 2-aminopyridine (B139424) derivatives. For instance, the reaction of 2-chloropyridines with amines can introduce a new nitrogen group at the 2-position. youtube.com These reactions are often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl generated. acs.org However, attempts to introduce an amino group using aqueous ammonia on a related substrate, 2-chloro-3-benzoyl-4-(methylthio)pyridine, were unsuccessful even at high temperatures, indicating that other substituents on the ring can significantly influence reactivity. rsc.org Palladium-catalyzed cross-coupling reactions with N-Boc hydrazine (B178648) or diphenylhydrazone have been suggested as an alternative strategy for introducing nitrogen nucleophiles that are difficult to substitute directly. researchgate.net

Sulfur Nucleophiles: Sulfur-centered nucleophiles also react with 2-chloropyridines. The reaction of this compound with sodium thiomethoxide has been shown to yield the corresponding 2-(methylthio)pyridine (B99088) derivative, although in some cases, the yield can be low due to competing reactions or recovery of starting material. rsc.org In a specific study, the reaction of this compound with dimethyl disulfide in the presence of LiTMP at a very low temperature (-110 °C) successfully introduced a methylthio group at the 4-position via deprotometallation, leaving the 2-chloro group intact. rsc.orgresearchgate.net This highlights the possibility of functionalizing other positions on the pyridine ring while preserving the chloro group for subsequent transformations.

Challenges and Strategies for Chloro Group Replacement in Pyridine Systems

While the chloro group at the 2-position is activated towards nucleophilic substitution, several challenges can arise. Steric hindrance from adjacent bulky substituents can impede the approach of the nucleophile. rsc.org The reactivity can also be highly dependent on the nature of the nucleophile and the specific reaction conditions. acs.org For example, some nucleophilic substitution attempts on derivatives of this compound have resulted in the recovery of the starting material or complex product mixtures. rsc.org

Several strategies have been developed to overcome these challenges:

Catalysis: Transition metal catalysis, particularly with palladium, can be employed to facilitate the coupling of nucleophiles that are unreactive under standard SNAr conditions. researchgate.net

Activation: The use of Lewis acids can further enhance the electrophilicity of the pyridine ring, potentially enabling reactions that are otherwise difficult. bath.ac.uk

Alternative Reagents: In cases where direct substitution is problematic, using modified nucleophiles or alternative synthetic routes may be necessary. For example, using protected forms of nucleophiles like N-Boc hydrazine can be effective. researchgate.net

Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and the choice of base is crucial for achieving successful substitution. acs.orgrsc.org For instance, some amination reactions require high temperatures (e.g., 140 °C) to proceed efficiently. acs.org

Reactions Involving the Benzoyl Moiety

The benzoyl group in this compound is also a site for various chemical transformations, including reduction of the carbonyl group and cleavage reactions.

Reduction of the Carbonyl Functionality

The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol. This transformation is a common step in the synthesis of more complex molecules. For instance, the reduction of a related 2-chloro-3-aroylpyridine was achieved using Swern oxidation conditions in reverse, implying that standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could be effective for this transformation. rsc.org The choice of reducing agent would depend on the desired selectivity, as some reagents might also interact with the pyridine ring or the chloro substituent.

| Precursor | Reaction | Product | Yield | Reference |

| 2-chloro-3-(2-bromobenzoyl)pyridine | Oxidation of the corresponding alcohol with IBX | 2-chloro-3-(2-bromobenzoyl)pyridine | 98% (via Swern oxidation) | rsc.org |

Table 1: Example of a Reaction Related to the Carbonyl Functionality

Cleavage and Modification Reactions of the Benzoyl Group

The benzoyl group can be cleaved under specific conditions. A novel method for the cleavage of a benzoyl group from a related thiourea (B124793) derivative was developed using ethane-1,2-diamine and acetic acid under neutral conditions. nih.gov This indicates that the C-C bond between the pyridine ring and the carbonyl group can be broken, offering a pathway to 3-substituted pyridines without the benzoyl group. Such cleavage reactions can be valuable for deprotection or for accessing synthetic intermediates that are otherwise difficult to prepare. nih.gov Additionally, the benzoyl group can serve as a directing group for functionalization at other positions on the pyridine ring before being potentially removed.

Intramolecular Cyclization Reactions

The structural arrangement of this compound is conducive to intramolecular cyclization, a powerful strategy for the synthesis of fused heterocyclic systems. These reactions leverage the proximity of the benzoyl and chloro-substituted pyridine moieties to forge new rings.

Formation of Fused Polycyclic Heterocycles (e.g., Azafluorenones)

A significant application of the intramolecular cyclization of this compound is the synthesis of azafluorenones, a class of compounds with recognized biological activities. rsc.org The direct, palladium-catalyzed intramolecular arylation of this compound provides a pathway to 4-azafluorenone. rsc.orgcore.ac.uk This transformation typically involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in combination with a bulky, electron-rich phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (Cy3P), and a base such as potassium carbonate (K2CO3) in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures. rsc.orgcore.ac.uk

This methodology has been extended to synthesize substituted azafluorenones by employing derivatives of this compound. For instance, the cyclization of 3-(bromobenzoyl)-2-chloropyridines under similar palladium catalysis conditions can lead to the formation of phenyl-substituted 4-azafluorenones. rsc.org The reaction proceeds through a tandem sequence of Suzuki coupling followed by intramolecular C-H arylation. rsc.orgcore.ac.uk The choice of starting material and reaction conditions can influence the regioselectivity of the cyclization, affording a variety of azafluorenone isomers. rsc.org

| Starting Material | Product | Catalyst System | Base | Solvent | Temperature | Yield | Ref |

| This compound | 4-Azafluorenone | Pd(OAc)2 / Cy3P | K2CO3 | DMF | 130°C | - | rsc.orgcore.ac.uk |

| 3-(4-Bromobenzoyl)-2-chloropyridine | 6-Phenyl-4-azafluorenone | Pd(OAc)2 / Cy3P·HBF4 | K2CO3 | DMF | 130°C | 51% | rsc.org |

| 3-(3-Bromobenzoyl)-2-chloropyridine | 7-Phenyl-4-azafluorenone | Pd(OAc)2 / Cy3P·HBF4 | K2CO3 | DMF | 130°C | 30% | rsc.org |

Palladium-Catalyzed Intramolecular Arylation Approaches

The palladium-catalyzed intramolecular arylation of this compound and its derivatives is a key method for constructing the azafluorenone core. rsc.org This reaction falls under the broader category of direct C-H functionalization reactions, which are highly atom-economical. The process involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine ring, followed by an intramolecular C-H activation/arylation step on the benzoyl group's phenyl ring, and subsequent reductive elimination to afford the cyclized product and regenerate the active catalyst. beilstein-journals.orgmdpi.com

The efficiency and outcome of this intramolecular arylation can be influenced by several factors, including the choice of palladium source, ligand, base, and solvent. rsc.orgcore.ac.ukbeilstein-journals.org For instance, the use of bulky trialkylphosphine ligands has been shown to be effective in promoting the desired cyclization. rsc.orgcore.ac.uk Research has shown that these conditions can also facilitate tandem reactions, where an intermolecular cross-coupling is followed by the intramolecular cyclization, allowing for the synthesis of more complex, substituted azafluorenones in a single operation. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine ring in this compound renders it a suitable electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Investigation of Cross-Coupling Methods (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for forming carbon-carbon bonds. While the coupling of 2-chloropyridines can be challenging, specific catalyst systems have been developed to facilitate this transformation. researchgate.netresearchgate.net Palladium catalysts, often in combination with phosphine ligands, are typically employed. nih.govmdpi.com For example, studies on related 2-chloropyridine (B119429) substrates have shown successful Suzuki-Miyaura coupling with arylboronic acids using palladium catalysts. rsc.orgresearchgate.netnih.gov In the context of this compound derivatives, Suzuki coupling has been used in tandem with intramolecular cyclization to produce substituted azafluorenones. rsc.orgcore.ac.uk This indicates that the 2-chloro position is reactive under these conditions, although competitive reactions can occur. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of organozinc reagents with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to couple sp2-hybridized carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility. wikipedia.org While specific examples detailing the Negishi coupling of this compound are not prevalent in the provided search results, the general reactivity of aryl chlorides in Negishi couplings suggests its potential applicability. organic-chemistry.orgacs.org The reaction would involve the preparation of an organozinc reagent and its subsequent palladium-catalyzed coupling with this compound.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govresearchgate.net This reaction has become a powerful tool for the synthesis of arylamines. The reactivity of chloropyridines in Buchwald-Hartwig aminations is well-documented, with various catalyst systems available to promote the coupling of both primary and secondary amines. researchgate.netrsc.orgnih.gov Highly active catalysts, often employing bulky electron-rich phosphine ligands, are typically required for the coupling of less reactive aryl chlorides. researchgate.netnih.gov The application of these methods to this compound would allow for the introduction of a wide range of amino functionalities at the 2-position of the pyridine ring.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (General) | Key Features |

| Suzuki-Miyaura | Organoboron Reagents | Palladium / Phosphine Ligands | Forms C-C bonds; tolerant of various functional groups. rsc.orgnih.gov |

| Negishi | Organozinc Reagents | Palladium or Nickel / Ligands | Forms C-C bonds; high functional group tolerance. wikipedia.orgacs.org |

| Buchwald-Hartwig | Amines | Palladium / Phosphine Ligands | Forms C-N bonds; widely used for arylamine synthesis. nih.govresearchgate.netrsc.org |

Regioselective Functionalization and Derivatization Strategies

The pyridine ring in this compound presents multiple sites for potential functionalization. Achieving regioselectivity is crucial for the synthesis of specific, well-defined derivatives. Strategies often rely on the inherent electronic properties of the substituted pyridine ring and the use of directing groups or specific reagents.

The presence of the electron-withdrawing benzoyl group and the chlorine atom influences the electron density around the pyridine ring, making certain positions more susceptible to either nucleophilic or electrophilic attack, or to metalation. uiowa.edu For instance, in related 2-chloropyridine systems, functionalization at positions C4 and C5 has been achieved through directed ortho-lithiation strategies. mdpi.com The lithiation of 2-chloronicotinic acid, for example, is reported to proceed with high selectivity at the 4-position. mdpi.com

Furthermore, the generation of pyridyne intermediates from substituted chloropyridines offers a unique pathway for regioselective difunctionalization. nih.gov For example, lithiation of a 3-chloropyridine (B48278) derivative followed by treatment with a Grignard reagent can lead to a 3,4-pyridyne, which then undergoes regioselective addition. nih.gov While not directly demonstrated on this compound in the provided results, these strategies highlight potential avenues for its regioselective derivatization. The interplay of the existing substituents would be a critical factor in determining the outcome of such reactions.

Derivatization and Advanced Functionalization of 3 Benzoyl 2 Chloropyridine

Synthesis of Complex Molecular Architectures

The strategic functionalization of 3-Benzoyl-2-chloropyridine enables the synthesis of intricate molecular structures. Researchers have explored its reactivity to build fused heterocyclic systems and other complex frameworks.

One notable application involves the LiTMP-mediated deprotometallation of this compound. rsc.org This reaction, when trapped with dimethyl disulfide, yields 2-chloro-3-benzoyl-4-(methylthio)pyridine. rsc.org However, subsequent attempts to substitute the chloro group with an amino group proved challenging under various conditions. rsc.org This highlights the nuanced reactivity of substituted 2-chloropyridines.

In a different approach, the generation of 3,4-pyridyne intermediates from 3-chloropyridine (B48278) derivatives has been reported as a powerful tool for regioselective difunctionalization. nih.govrsc.org This method allows for the introduction of various substituents at the 3 and 4 positions of the pyridine (B92270) ring, leading to the formation of highly substituted and complex pyridine derivatives. nih.govrsc.org For instance, lithiation of a 3-chloro-2-ethoxypyridine (B70323) followed by reaction with an arylmagnesium halide generates a 3,4-pyridyne, which can then be trapped with electrophiles to produce 2,3,4-trisubstituted pyridines. nih.govrsc.org This strategy has been successfully applied to the synthesis of a key intermediate for (±)-paroxetine. nih.govrsc.org

Development of Substituted Pyridine-Based Scaffolds

The pyridine ring is a fundamental component in many biologically active compounds and materials. nih.govresearchgate.netuiowa.edu Consequently, the development of synthetic routes to novel substituted pyridine scaffolds is of significant interest. This compound and related 2-chloropyridines are valuable precursors in this endeavor.

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.gov For example, 2-chloropyridine (B119429) derivatives can react with nitrogen nucleophiles, such as n-octyl amine, to afford substituted aminopyridines. acs.org Similarly, reaction with thiourea (B124793) can lead to the formation of pyridinethione derivatives. acs.org

Furthermore, the inherent reactivity of the pyridine ring allows for C-H functionalization, although it typically favors nucleophilic substitution at the C-2 and C-4 positions over electrophilic substitution at the C-3 position due to the electron-withdrawing nature of the ring nitrogen. nih.gov The strategic manipulation of these reactivity patterns is crucial for the synthesis of specifically substituted pyridine scaffolds.

The versatility of 2-chloropyridine derivatives as building blocks is further demonstrated in their use in multicomponent reactions. For instance, they can be employed in the synthesis of diverse nicotinonitrile products with potential antineoplastic activity. acs.org

Application as a Key Building Block in Multi-Step Organic Syntheses

The utility of this compound and its analogs extends to their role as crucial intermediates in multi-step organic syntheses. cymitquimica.com The combination of the reactive chloro group and the benzoyl moiety provides multiple handles for sequential chemical modifications.

A prime example is the synthesis of 2-amino-3-(2-methylthio)benzoylpyridine. rsc.org This compound was prepared from 2-fluoropyridine (B1216828) via deprotocupration and subsequent trapping with 2-(methylthio)benzoyl chloride, followed by amination. rsc.org This multi-step sequence showcases the controlled and stepwise functionalization of the pyridine core.

Another illustration is the use of 2-chloropyridine derivatives in the preparation of more complex heterocyclic systems. For example, 2-chloropyridine-3-carboxylic acid has been used as a starting material for the synthesis of novel amide derivatives with potential antimicrobial activity. researchgate.net The synthesis involves the initial formation of an amide bond, followed by further condensation reactions to build up the final molecular structure. researchgate.net

The synthesis of 3-benzoyl-2-chloro-pyridine itself can be achieved through methods such as the reaction of 2-chloro-3-cyanopyridine (B134404) with a Grignard reagent derived from bromobenzene (B47551). prepchem.com This provides a direct route to this valuable building block.

The table below summarizes some of the key compounds involved in the derivatization of this compound and related structures.

| Compound Name | Molecular Formula | Role/Significance |

| This compound | C12H8ClNO | Starting material for derivatization |

| 2-Chloro-3-benzoyl-4-(methylthio)pyridine | C13H10ClNOS | Product of deprotometallation/thiolation |

| 2-Amino-3-(2-methylthio)benzoylpyridine | C13H12N2OS | Target molecule in a multi-step synthesis |

| 2-Chloropyridine-3-carboxylic acid | C6H4ClNO2 | Building block for amide synthesis |

| (±)-Paroxetine | C19H20FNO3 | Antidepressant synthesized using a pyridyne intermediate |

| 2-Chloro-4-(4-chloro-phenyl)-6-(naphthalen-1-yl)nicotinonitrile | C26H14Cl2N2 | Intermediate in the synthesis of potential antineoplastic agents |

Spectroscopic Characterization and Structural Analysis of 3 Benzoyl 2 Chloropyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-benzoyl-2-chloropyridine, the protons of the pyridine (B92270) and benzoyl rings resonate in the aromatic region. For the related compound 3-benzoylpyridine (B1664120), the proton signals appear as a multiplet in the range of δ 7.45-7.55 ppm (3H), a multiplet at δ 7.63-7.67 ppm (1H), a multiplet at δ 7.82-7.85 ppm (2H), a doublet of triplets at δ 8.13 ppm (1H), a doublet of doublets at δ 8.82 ppm (1H), and a doublet at δ 9.00 ppm (1H). researchgate.net The introduction of a chlorine atom at the 2-position of the pyridine ring in this compound is expected to influence the chemical shifts of the adjacent pyridine protons due to its electron-withdrawing nature.

For derivatives such as 2-chloropyridine (B119429) N-oxide, the aromatic protons appear as multiplets at δ 7.28-7.32 ppm (2H), δ 7.55-7.58 ppm (1H), and δ 8.40-8.41 ppm (1H). rsc.org The specific coupling patterns and chemical shifts are crucial for assigning each proton to its specific position within the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. For 3-benzoylpyridine, the carbon signals are observed at δ 123.2 (CH), 128.5 (CH), 129.9 (CH), 133.0 (C), 133.1 (CH), 136.5 (C), 137.1 (CH), 150.7 (CH), 152.6 (CH), and a characteristic peak for the carbonyl carbon at δ 194.8 (C). researchgate.net In 3-benzoyl-2-chloro-4-iodopyridine, a derivative, the carbon signals are reported at δ 94.1 (C), 128.7 (CH), 129.9 (CH), 132.8 (CH), 133.8 (CH), 136.0 (C), 140.0 (C), 146.9 (C), 149.8 (CH), and 193.1 (C for the carbonyl group). rsc.org The presence of the chlorine atom in this compound would deshield the C2 carbon, shifting its resonance downfield.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 3-Benzoylpyridine | 7.45-7.55 (m, 3H), 7.63-7.67 (m, 1H), 7.82-7.85 (m, 2H), 8.13 (dt, 1H), 8.82 (dd, 1H), 9.00 (d, 1H) | 123.2, 128.5, 129.9, 133.0, 133.1, 136.5, 137.1, 150.7, 152.6, 194.8 (C=O) |

| 3-Benzoyl-2-chloro-4-iodopyridine | Not explicitly provided | 94.1, 128.7, 129.9, 132.8, 133.8, 136.0, 140.0, 146.9, 149.8, 193.1 (C=O) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) and the C-Cl bond.

The C=O stretching vibration in ketones typically appears as a strong, sharp band in the region of 1725-1705 cm⁻¹. uc.edu For aromatic ketones like benzaldehyde, this peak is observed around 1700 cm⁻¹. docbrown.info In the case of 3-benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, a complex molecule containing a benzoyl group, carbonyl stretching vibrations are seen at 1718 cm⁻¹ and 1693 cm⁻¹. mdpi.com The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. uc.edu Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1600-1475 cm⁻¹ range. uc.edu

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aromatic Ketone) | 1725-1705 | Strong |

| C-Cl | 800-600 | Strong |

| Aromatic C-H | 3100-3000 | Medium to Strong |

| Aromatic C=C | 1600-1475 | Weak to Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a high degree of accuracy.

For this compound, the monoisotopic mass is calculated to be 217.029442 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that corresponds closely to this calculated value. The presence of a chlorine atom is also revealed by the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uk This results in two peaks in the mass spectrum separated by two m/z units, with the peak corresponding to the ³⁵Cl isotope being three times more intense than the peak for the ³⁷Cl isotope. chemguide.co.uk This characteristic isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

HRMS has been successfully used to confirm the formulas of various derivatives. For instance, the exact mass of a derivative, C₁₃H₁₆NO₂S³⁵Cl, was calculated as 286.0669 and found to be 286.0675 via HRMS (ES+). rsc.org Similarly, high-resolution mass spectrometry was employed to confirm the structures of compounds like 3-benzoyl-2-chloro-4-(4-methoxyphenyl)pyridine. rsc.org

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's geometry.

While the specific crystal structure of this compound is not detailed in the provided search results, X-ray diffraction has been used to characterize related structures. For example, the crystal structure of a derivative, 3-phenyl-4-azafluorenone, which is formed from a reaction involving 3-benzoyl-2,6-dichloropyridine, has been determined. rsc.org The analysis of such structures reveals important conformational details and intermolecular interactions.

Conformational Analysis in the Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms. In molecules with rotatable bonds, such as the bond between the pyridine and benzoyl groups in this compound, different conformations can exist. X-ray diffraction analysis can pinpoint the preferred conformation in the solid state.

For instance, conformational analysis of a series of arylpyrid-3-ylmethanones revealed that rotation around the bond between the phenyl group and the carbonyl carbon is a key factor influencing their biological activity. nih.gov In the crystalline state, the molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The dihedral angle between the planes of the pyridine and benzoyl rings is a critical parameter that would be determined from the crystal structure.

Intermolecular Interactions and Supramolecular Ordering

In the solid state, molecules of this compound will pack in a specific arrangement, forming a crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

X-ray diffraction studies on related compounds have revealed various types of intermolecular interactions. For example, the crystal structure of a copper(II) azide (B81097) complex with 3-benzoylpyridine showed the formation of a polymeric structure. acs.org In the crystal lattice of this compound, one might expect to find π-π stacking interactions between the aromatic rings of adjacent molecules. The chlorine atom could also participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule. The study of these supramolecular interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Computational and Theoretical Investigations of 3 Benzoyl 2 Chloropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become standard tools for investigating the molecular structures, reaction energies, and vibrational frequencies of organic compounds, including pyridine (B92270) derivatives. researchgate.net Methods like the B3LYP functional are frequently employed to provide a reliable balance between computational cost and accuracy for predicting the properties of such molecules. science.govtandfonline.comresearchgate.net These calculations have been applied to rationalize the experimental outcomes of reactions involving 3-benzoyl-2-chloropyridine, particularly in the context of palladium-catalyzed cyclizations. core.ac.uk The accuracy of DFT functionals can be assessed by comparing them against higher-level methods to ensure reliable predictions of properties like excitation energies and spectra. nih.gov

Electronic Structure Elucidation (HOMO-LUMO Energies)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). upertis.ac.id The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. science.govijesit.com

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to move an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. science.gov While specific HOMO-LUMO energy values for this compound are not detailed in the surveyed literature, the analysis of these parameters is a standard computational practice for related heterocyclic systems to predict and explain their behavior in chemical transformations. dntb.gov.uamdpi.com

| Parameter | Description | Significance in Chemical Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the molecule's capacity to act as an electron donor. Higher energy levels suggest a stronger donating ability. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Indicates the molecule's capacity to act as an electron acceptor. Lower energy levels suggest a stronger accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of molecular stability and reactivity. A small gap suggests high reactivity and low kinetic stability, while a large gap indicates high stability. |

Reactivity Site Prediction (Fukui Functions, Molecular Electrostatic Potential)

To predict how a molecule will interact with other reagents, computational methods are used to identify its most reactive sites. The Molecular Electrostatic Potential (MEP) and Fukui functions are two of the most powerful tools for this purpose. d-nb.infowikipedia.org

The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.orgbeilstein-journals.org Fukui functions provide a more quantitative measure, indicating how the electron density at a specific atom changes upon the addition or removal of an electron, thereby identifying sites susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.netresearchgate.net

In the case of this compound, quantum chemical calculations have been used to rationalize its reactivity in cyclization reactions. core.ac.uk These studies indicate that there is a significant partial positive charge on the C2 carbon atom (the carbon bonded to the chlorine atom). This electrophilic character makes this site susceptible to oxidative addition by a transition metal catalyst like palladium, which is often the initial step in cross-coupling and cyclization reactions. core.ac.uk

| Method | Principle | Application to this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. Red regions are negative (nucleophilic), and blue regions are positive (electrophilic). d-nb.info | Identifies the electron-deficient C2 carbon (attached to chlorine) as a primary site for nucleophilic attack or interaction with a metal catalyst. core.ac.uk |

| Fukui Functions | Quantifies the change in electron density at an atomic site when the total number of electrons in the molecule changes. wikipedia.org | Predicts the most likely sites for electrophilic (f⁻), nucleophilic (f⁺), and radical (f⁰) attack, corroborating the C2 position's electrophilicity. |

Thermodynamic and Kinetic Considerations of Reaction Pathways

Beyond predicting static reactivity, computational chemistry can model entire reaction pathways, providing crucial data on the thermodynamics (stability of intermediates and products) and kinetics (activation energies of transition states). nih.govnjit.edu By calculating the Gibbs free energy changes (ΔG) for each step, chemists can predict the feasibility of a proposed mechanism and understand why certain products are favored over others. nih.gov

For this compound, such calculations have been instrumental in explaining the observed outcomes of palladium-catalyzed intramolecular C-H arylation reactions. core.ac.uk The relative energies of intermediates and the activation barriers for competing steps, such as C-Cl bond activation versus C-H bond activation, determine the reaction's course and efficiency. These theoretical models help rationalize why certain substituted derivatives of this compound lead to higher or lower yields of the desired azafluorenone products. core.ac.uk

Molecular Dynamics and Conformational Studies

While quantum calculations often focus on static, optimized structures, molecules are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations and conformational analyses are used to explore this dynamic behavior and identify the most stable, low-energy conformations. scirp.orgmdpi.com

For molecules like this compound, a key conformational feature is the rotation around the single bond connecting the pyridine ring to the benzoyl group's carbonyl carbon. The relative orientation of the two aromatic rings can significantly impact the molecule's properties and how it interacts with other molecules or catalysts.

A detailed conformational analysis was performed on the closely related compound, 3-benzoyl-2-fluoropyridine. nih.gov This study revealed that the barrier to rotation around the phenyl-carbonyl bond is substantial, which means the molecule does not rotate freely and tends to exist in specific, preferred conformations. nih.gov This restricted rotation is attributed to steric and electronic interactions. Similar conformational behavior would be expected for this compound, influencing its reactivity in synthetic procedures.

| Conformational Feature | Description | Implication for Reactivity |

|---|---|---|

| Rotation about Pyridine-Carbonyl Bond | The torsional angle defining the orientation of the benzoyl group relative to the pyridine ring. | Affects the accessibility of the nitrogen lone pair and the ortho-hydrogens on the pyridine ring. |

| Rotation about Phenyl-Carbonyl Bond | The torsional angle defining the orientation of the phenyl ring relative to the carbonyl group. | A significant rotational barrier suggests the molecule adopts a preferred, non-planar conformation, which can influence crystal packing and interaction with enzyme or catalyst active sites. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.